![molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8](/img/structure/B2764558.png)
3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Preparation begins with 2-aminobenzamide. The compound undergoes cyclization in the presence of formic acid to yield 2,4-dihydroquinazolin-3(2H)-one.
Step 2: Nucleophilic substitution reaction is employed where benzyl bromide reacts with 2,4-dihydroquinazolin-3(2H)-one under basic conditions to give 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one.
Step 3: Condensation reaction occurs when 1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-one is treated with 2-(3,4-dimethoxyphenyl)ethylamine and propanoic acid anhydride, forming the target compound.
Industrial Production Methods:
Industrial methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent use to enhance yield and purity while ensuring safety and cost-effectiveness. Catalysts may also be employed to accelerate reactions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: May be oxidized using oxidizing agents like potassium permanganate, potentially forming quinazoline derivatives.
Reduction: Reduction with agents like lithium aluminium hydride could convert the quinazolinone ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings can occur, modifying its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, ambient temperature.
Reduction: Lithium aluminium hydride, tetrahydrofuran, reflux.
Substitution: Various halides (e.g., bromobenzene), strong bases (e.g., sodium hydride).
Major Products Formed:
Oxidation may yield quinazoline derivatives.
Reduction may produce less oxidized quinazolinone forms.
Substitution reactions might introduce new functional groups onto the aromatic ring, leading to derivatives with varied properties.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in synthesizing more complex organic molecules, aiding the development of new materials and compounds.
Biology: Its structural features allow it to act as a probe in biochemical assays, aiding the study of enzyme activities and interactions.
Medicine: Potential pharmaceutical applications due to its ability to interact with specific biological targets, contributing to drug discovery and development.
Industry: Utilized in manufacturing specialized chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The compound exerts its effects through a mechanism involving the interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core structure allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. Its benzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide: Lacks the dimethoxyphenyl group, offering different binding properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)propanamide: Lacks the quinazolinone core, affecting its biological activity and applications.
Quinazoline derivatives: Share the quinazolinone core but vary in substituents, influencing their chemical and biological properties.
Uniqueness:
The unique combination of quinazolinone, benzyl, and dimethoxyphenyl groups in 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide grants it distinctive chemical reactivity and biological activity, setting it apart from other compounds in its class.
Activité Biologique
The compound 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N4O4, with a molecular weight of approximately 442.49 g/mol. The structure features a quinazoline core with dioxo functionalities and a benzyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting various cancer cell lines.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections.
- Anticonvulsant Effects : Certain analogs have been evaluated for their potential in epilepsy treatment.
Anticancer Activity
A study highlighted the potential of quinazoline derivatives as anticancer agents. The compound was tested against several cancer cell lines, showing significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
MCF-7 | 12.5 | Inhibition of cell proliferation |
A549 | 18.0 | Modulation of p53 signaling pathway |
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies demonstrated that it inhibits the replication of respiratory syncytial virus (RSV) with an EC50 value of 2.1 µM. This suggests potential use in treating viral infections.
Table 2: Antiviral Activity Data
Virus Type | EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index |
---|---|---|---|
Respiratory Syncytial Virus (RSV) | 2.1 | >100 | >47 |
Anticonvulsant Activity
Research into the anticonvulsant properties revealed that derivatives similar to this compound exhibit significant protective effects in animal models of seizures. The mechanism involves modulation of GABAergic neurotransmission.
Case Study: Pentylenetetrazole-Induced Seizures
In a study using pentylenetetrazole-induced seizures in mice, the compound demonstrated a dose-dependent reduction in seizure frequency and duration.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, affecting pathways involved in cell growth and survival.
- Interaction with GABA Receptors : The compound may enhance GABA receptor activity, contributing to its anticonvulsant effects.
Propriétés
Numéro CAS |
899916-18-8 |
---|---|
Formule moléculaire |
C28H29N3O5 |
Poids moléculaire |
487.556 |
Nom IUPAC |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
Clé InChI |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.